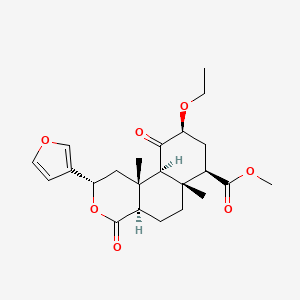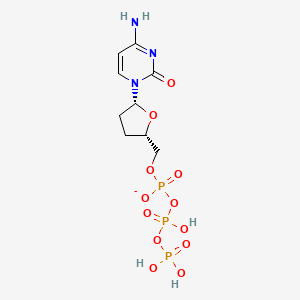![molecular formula C74H97N15O15S2 B10848279 Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF](/img/structure/B10848279.png)
Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is designed to have enhanced stability and selectivity for somatostatin receptors, making it a valuable tool in scientific research and potential therapeutic applications .
準備方法
The synthesis of Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF involves multiple steps, including the substitution of specific amino acids to enhance its binding affinity and selectivity. The preparation typically starts with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like HBTU and DIPEA, and the final product is cleaved from the resin using a mixture of TFA, water, and scavengers .
Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure consistency and efficiency. Purification of the final product is achieved through high-performance liquid chromatography (HPLC), and the identity and purity are confirmed using mass spectrometry and NMR spectroscopy .
化学反応の分析
Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIFは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素などの酸化剤を使用して、メチオニンなどの特定のアミノ酸残基で酸化される可能性があります。
還元: ジチオスレイトール(DTT)などの還元剤を使用して、ペプチド内のジスルフィド結合に対して還元反応を実行できます。
これらの反応で使用される一般的な試薬と条件には、穏やかな酸化剤または還元剤、適切な溶媒、およびペプチドの分解を防ぐための制御された温度が含まれます。 これらの反応から生成される主な生成物には、生物学的活性または安定性が変化した修飾ペプチドが含まれます .
4. 科学研究への応用
This compoundは、科学研究において幅広い用途があります。
化学: ペプチド合成、修飾、および特性評価技術を研究するためのモデル化合物として使用されます。
生物学: ソマトスタチンアナログとその受容体間の相互作用を理解するために、受容体結合研究で使用されます。
医学: 先端巨大症、神経内分泌腫瘍、胃腸障害などの病気の治療における潜在的な治療用途について調査されています。
科学的研究の応用
Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis, modification, and characterization techniques.
Biology: Employed in receptor binding studies to understand the interaction between somatostatin analogs and their receptors.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as acromegaly, neuroendocrine tumors, and gastrointestinal disorders.
Industry: Utilized in the development of diagnostic tools and imaging agents for detecting somatostatin receptor-expressing tumors
作用機序
Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIFは、ソマトスタチン受容体、特にソマトスタチン受容体タイプ1(SSTR1)に結合することにより効果を発揮します。 結合すると、アデニリルシクラーゼの活性を阻害し、サイクリックAMP(cAMP)のレベルを低下させ、それに続いてさまざまなホルモンや神経伝達物質の分泌を減少させます。 この化合物はまた、ホスホチロシンホスファターゼとNa+/H+交換体の活性を刺激し、細胞増殖と神経伝達に対する調節効果に貢献しています .
6. 類似の化合物との比較
This compoundは、ソマトスタチン受容体に対する結合親和性と選択性を高める特定のアミノ酸置換が特徴です。 類似の化合物には、以下が含まれます。
Des-AA1,2,5-[D-Trp8,IAmp9]-SRIF: 位置11のチロシン置換がなく、異なる受容体結合特性を持つことが特徴です。
Des-AA1,2,5-[D2Nal8,IAmp9]-SRIF: 位置8に異なる置換が含まれ、受容体選択性と安定性に影響を与えます.
類似化合物との比較
Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF is unique due to its specific amino acid substitutions, which enhance its binding affinity and selectivity for somatostatin receptors. Similar compounds include:
Des-AA1,2,5-[D-Trp8,IAmp9]-SRIF: Lacks the tyrosine substitution at position 11, resulting in different receptor binding properties.
Des-AA1,2,5-[D2Nal8,IAmp9]-SRIF: Contains a different substitution at position 8, affecting its receptor selectivity and stability.
These analogs are used to study the structure-activity relationships of somatostatin peptides and to develop more effective therapeutic agents .
特性
分子式 |
C74H97N15O15S2 |
|---|---|
分子量 |
1500.8 g/mol |
IUPAC名 |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxamide |
InChI |
InChI=1S/C74H97N15O15S2/c1-41(2)78-36-48-24-22-46(23-25-48)33-57-70(100)88-62(42(3)91)73(103)85-58(34-47-26-28-50(93)29-27-47)71(101)89-63(43(4)92)74(104)86-60(38-90)72(102)87-61(64(77)94)40-106-105-39-52(76)65(95)80-54(21-13-14-30-75)66(96)81-55(31-44-15-7-5-8-16-44)67(97)82-56(32-45-17-9-6-10-18-45)68(98)84-59(69(99)83-57)35-49-37-79-53-20-12-11-19-51(49)53/h5-12,15-20,22-29,37,41-43,52,54-63,78-79,90-93H,13-14,21,30-36,38-40,75-76H2,1-4H3,(H2,77,94)(H,80,95)(H,81,96)(H,82,97)(H,83,99)(H,84,98)(H,85,103)(H,86,104)(H,87,102)(H,88,100)(H,89,101)/t42-,43-,52-,54-,55-,56+,57+,58+,59+,60+,61+,62-,63-/m1/s1 |
InChIキー |
CLYXKNIFFVWQGI-HXVVHKOFSA-N |
異性体SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)N)CO)[C@@H](C)O)CC7=CC=C(C=C7)O)O |
正規SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)N)CO)C(C)O)CC7=CC=C(C=C7)O)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF](/img/structure/B10848199.png)
![Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF](/img/structure/B10848205.png)
![Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8,IAmp9]SRIF](/img/structure/B10848207.png)

![Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF](/img/structure/B10848228.png)
![Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF](/img/structure/B10848231.png)
![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Cys14]SRIF](/img/structure/B10848234.png)
![Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF](/img/structure/B10848239.png)

![Des-AA1,2,5-[D-Trp8,Tyr11]SRIF](/img/structure/B10848255.png)
![Des-AA1,2,5-[D-Nal8,IAmp9]SRIF](/img/structure/B10848256.png)
![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Thr12]SRIF](/img/structure/B10848265.png)
![Des-AA1,2,4,5,13-[D-Trp8]-SRIF](/img/structure/B10848278.png)
![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10848282.png)
